2-chloro-N-cyclopentyl-5-iodobenzamide

Description

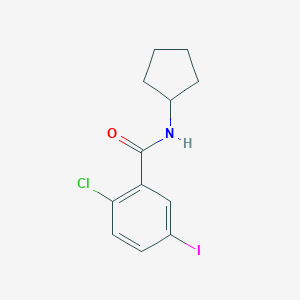

2-Chloro-N-cyclopentyl-5-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with chlorine at position 2, iodine at position 5, and an N-cyclopentyl group. This compound combines electron-withdrawing halogen atoms (Cl, I) with a moderately bulky cyclopentyl substituent, which influences its electronic, steric, and solubility properties.

Properties

Molecular Formula |

C12H13ClINO |

|---|---|

Molecular Weight |

349.59 g/mol |

IUPAC Name |

2-chloro-N-cyclopentyl-5-iodobenzamide |

InChI |

InChI=1S/C12H13ClINO/c13-11-6-5-8(14)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) |

InChI Key |

FIBQQYMSVQUFEC-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)I)Cl |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=CC(=C2)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide (CAS 328565-25-9)

- Structural Differences : Incorporates a benzoxazole ring fused to a 3-chlorophenyl group, replacing the cyclopentyl substituent in the target compound.

- Molecular Weight : 509.12 g/mol (vs. ~395.6 g/mol for the target compound), reflecting the added complexity of the benzoxazole-chlorophenyl moiety.

- The additional chlorine atom may increase electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Cyclohexyl 5-Bromo-2-hydroxybenzoate

- Structural Differences : Features a cyclohexyl ester group and a bromine atom at position 5 instead of iodine. The hydroxyl group at position 2 replaces the chlorine in the target compound.

- The hydroxyl group enhances solubility in polar solvents, unlike the hydrophobic cyclopentyl amide group in the target compound.

N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide

- Structural Differences: Substitutes the cyclopentyl group with a 3-cyano-4-fluorophenyl moiety and adds a fluorine atom at position 4.

- Key Properties: The cyano group introduces strong electron-withdrawing effects, enhancing electrophilicity at the benzamide core. Fluorine’s small size and high electronegativity improve metabolic stability compared to iodine. The fluorophenyl group may engage in dipole-dipole interactions, offering distinct binding profiles compared to the cyclopentyl group .

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)

- Structural Differences : Replaces the benzamide-cyclopentyl group with a benzaldehyde backbone and hydroxyl group at position 2.

- Key Properties: The aldehyde group is highly reactive, making this compound a versatile intermediate in organic synthesis. The hydroxyl group increases solubility in aqueous media, contrasting with the hydrophobic nature of the target compound.

Tabulated Comparison of Key Properties

Discussion of Comparative Findings

- Steric Effects : The cyclopentyl group in the target compound provides intermediate steric hindrance compared to the bulkier cyclohexyl group () and the smaller cyclopropyl derivatives (). This balance may optimize binding to biological targets without excessive steric clashes.

- Electronic Properties : Iodine’s polarizability enhances halogen bonding, a feature shared with 5-chloro-2-hydroxy-3-iodobenzaldehyde (). However, the amide group in the target compound enables hydrogen bonding, absent in aldehyde or ester analogs.

- Synthetic Utility : The benzoxazole-containing analog () and benzaldehyde derivative () highlight divergent applications—pharmacophore development vs. synthetic intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.